Lipophilicity Advantage: Estimated XLogP3 Elevation of ≥1.2 Log Units Over the Primary Amine Analog
The N-propyl substitution on the 4-amino position of 1-isopropyl-3-methyl-N-propyl-1H-pyrazol-4-amine elevates its estimated lipophilicity (XLogP3 estimated ~2.0–2.2) substantially above the primary amine comparator 1-isopropyl-3-methyl-1H-pyrazol-4-amine, which has a PubChem-computed XLogP3-AA of 0.7 and a topological polar surface area (TPSA) of 43.8 Ų [1]. A second comparator, 3-methyl-1-propyl-1H-pyrazol-4-amine (N1-propyl, primary amine), has a PubChem XLogP3-AA of 0.8 and identical TPSA of 43.8 Ų [2], confirming that neither the N1-isopropyl nor the C3-methyl alone drives the lipophilicity increase. The N4-propyl group contributes approximately +1.2 to +1.5 log units based on the fragment additive method, shifting the compound into a lipophilicity range (estimated logP 2.0–2.2) associated with improved passive membrane permeability and potential blood–brain barrier penetration [3].
| Evidence Dimension | Computed lipophilicity (XLogP3 / estimated logP) |
|---|---|
| Target Compound Data | Estimated XLogP3 ~2.0–2.2 (fragment-additive estimation from PubChem parent XLogP3 0.7 + N-propyl contribution ~1.2–1.5 log units); MW 181.28 (free base) |
| Comparator Or Baseline | Comparator A: 1-Isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 29751-98-2), PubChem XLogP3-AA = 0.7, MW 139.20. Comparator B: 3-Methyl-1-propyl-1H-pyrazol-4-amine (CAS 1197228-06-0), PubChem XLogP3-AA = 0.8, MW 139.20 |
| Quantified Difference | Estimated ΔXLogP3 ≈ +1.2 to +1.5 log units vs. primary amine analogs; ΔMW = +42 Da vs. primary amine analogs |
| Conditions | XLogP3-AA values computed by PubChem (XLogP3 3.0 algorithm); target compound logP estimated by fragment-additive method from validated parent scaffold |
Why This Matters
A logP shift of >1 unit is pharmacokinetically meaningful—it alters the compound's partitioning between aqueous and lipid compartments, directly affecting oral absorption, membrane permeability, and CNS exposure potential; for procurement decisions, this means the N-propylated compound is the appropriate selection when target product profiles require balanced or elevated lipophilicity, while the primary amine analog would be unsuitable.
- [1] PubChem. 1-Isopropyl-3-methyl-1H-pyrazol-4-amine. PubChem CID 19620081. XLogP3-AA: 0.7, TPSA: 43.8 Ų, MW: 139.20 g/mol, HBD: 1, HBA: 2. Accessed May 2026. View Source
- [2] PubChem. 3-Methyl-1-propyl-1H-pyrazol-4-amine. PubChem CID 19620835. XLogP3-AA: 0.8, TPSA: 43.8 Ų, MW: 139.20 g/mol. Accessed May 2026. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem Neurosci. 2016;7(6):767-775. (Establishes CNS drug-likeness parameters including optimal logP range 1–3.5 and MW < 360.) View Source
